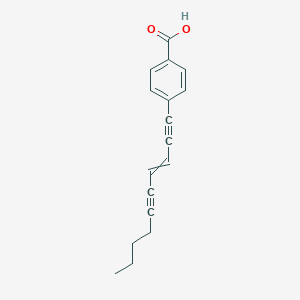

4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid

Description

Properties

CAS No. |

823228-27-9 |

|---|---|

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

4-dec-3-en-1,5-diynylbenzoic acid |

InChI |

InChI=1S/C17H16O2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h7-8,11-14H,2-4H2,1H3,(H,18,19) |

InChI Key |

KAQNNHPVIIYKMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC=CC#CC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid with two key analogs: caffeic acid (3,4-dihydroxybenzeneacrylic acid) and benzothiazepin derivatives (from ).

Structural and Functional Differences

Q & A

Q. What are the common synthetic routes for preparing 4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid, and what key reaction conditions influence yield?

The synthesis typically involves coupling reactions between benzoic acid derivatives and alkynyl precursors. Palladium-catalyzed Sonogashira or Cadiot-Chodkiewicz couplings are frequently employed to introduce the diyne moiety. Critical conditions include the use of anhydrous solvents (e.g., THF or DMF), inert atmospheres (N₂/Ar), and optimized stoichiometric ratios of catalysts (e.g., Pd(PPh₃)₄/CuI). Post-synthesis purification via recrystallization or column chromatography is essential to isolate the product in high purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.1 ppm) and alkyne signals (δ 2.5–3.5 ppm), with coupling constants confirming conjugation .

- IR Spectroscopy : Confirms carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and alkyne (C≡C, ~2100–2260 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. How can solubility challenges of this compound in aqueous buffers be addressed in experimental protocols?

Solubility can be enhanced using co-solvents like DMSO (10–20% v/v) or adjusting pH to deprotonate the carboxylic acid group (pH > pKa ~4.2). For biological assays, micellar encapsulation with surfactants (e.g., Tween-80) or liposomal formulations may improve bioavailability .

Advanced Research Questions

Q. How can reaction mechanisms involving the diyne moiety be elucidated to optimize synthetic pathways?

Mechanistic studies employ kinetic isotope effects (KIE) and computational modeling (DFT) to identify rate-limiting steps, such as oxidative addition in cross-coupling reactions. In situ monitoring via UV-Vis or Raman spectroscopy tracks intermediate formation. Optimizing ligand choice (e.g., bipyridyl vs. phosphine ligands) can enhance catalytic efficiency and reduce side reactions .

Q. What experimental strategies mitigate oxidative degradation of the diyne group during storage or biological assays?

- Storage : Use amber vials under inert gas (Ar) at –20°C to prevent photooxidation and radical-mediated degradation .

- Stabilizers : Add antioxidants (e.g., BHT or ascorbic acid) at 0.1–1.0 mM to quench reactive oxygen species .

- Real-Time Monitoring : LC-MS or HPLC-PDA tracks degradation products, enabling rapid protocol adjustments .

Q. How does this compound interact with biological targets, and what assays are used to evaluate its bioactivity?

The compound’s conjugated diyne and carboxylic acid groups facilitate interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Assays include:

- Enzyme Inhibition : Fluorescence-based activity assays (IC₅₀ determination) .

- Cellular Uptake : Confocal microscopy with fluorescently tagged analogs .

- Molecular Docking : In silico simulations (AutoDock Vina) predict binding affinities to target proteins .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

Contradictions often arise from variations in solvent purity, temperature, or measurement techniques (e.g., dynamic light scattering vs. nephelometry). Standardize protocols by:

- Reproducing Conditions : Use USP-grade solvents and controlled humidity chambers .

- Interlaboratory Validation : Collaborate to establish consensus data using harmonized methods .

Q. What analytical approaches resolve ambiguities in NMR assignments caused by overlapping signals?

- 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns carbons unambiguously .

- Variable Temperature NMR : Reduces signal overlap by altering spin-spin coupling at low/high temperatures .

Methodological Recommendations

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

Q. How can researchers design dose-response studies to evaluate the compound’s therapeutic potential?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate, with positive/negative controls (e.g., ibuprofen for anti-inflammatory assays). Statistical analysis (ANOVA, EC₅₀ curves) ensures robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.